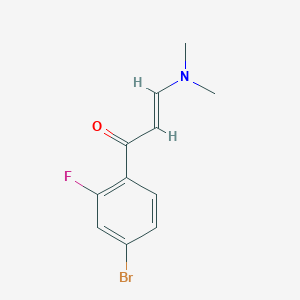

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one

Description

Properties

Molecular Formula |

C11H11BrFNO |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

(E)-1-(4-bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ |

InChI Key |

XJIHZGXLPOQPIA-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)F |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-fluorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest potential applications in drug discovery and development. Its unique halogenated structure may interact with biological targets, leading to therapeutic effects.

Case Studies

-

Anticancer Activity :

- Preliminary studies indicate that compounds with a similar structure can exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. Although specific data on (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one is limited, trends suggest potential for similar activity.

-

Neuropharmacological Effects :

- Research on structurally analogous compounds has shown modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that this compound could have implications in treating mood disorders.

The biological activity of this compound is an area of ongoing research with promising implications in pharmacology. Its unique chemical structure may confer distinct properties that warrant further exploration.

Potential Biological Activities

- Antitumor Activity : Compounds similar to this one have been shown to inhibit cancer cell proliferation in vitro.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Toxicological Profile

Understanding the safety profile of this compound is crucial. Initial findings indicate that while some halogenated compounds can be cytotoxic at high concentrations, specific effects require further investigation.

Future Research Directions

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Comprehensive toxicological assessments.

- In vivo studies to evaluate therapeutic efficacy.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Chalcones with variations in aryl and amino substituents exhibit distinct melting points, yields, and electronic profiles:

- Key Trends: Electron-Withdrawing Groups (EWGs): Bromo and fluoro substituents (as in the target compound) increase polarity and may elevate melting points compared to non-halogenated analogs. Electron-Donating Groups (EDGs): The dimethylamino group enhances solubility in polar solvents and contributes to charge-transfer interactions, critical for optical applications .

Optical and Nonlinear Optical (NLO) Properties

The dimethylamino group is pivotal for NLO behavior:

- Solid-State Emission: (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one exhibits emissive properties attributed to intramolecular charge transfer (ICT) between EDG (dimethylamino) and EWG (chlorothiophene) .

- NLO Performance: (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2) showed superior NLO response compared to methyl-substituted analogs due to stronger EDG-EWG pairing .

Structural and Conformational Analysis

- Dihedral Angles : In fluorophenyl-containing chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and conjugation . The bromo substituent in the target compound may increase steric hindrance, leading to larger dihedral angles and reduced conjugation.

- Crystallography: Halogenated chalcones often crystallize in polar solvents (e.g., DMF) and form stable lattices, as seen in CCDC No. 948856 .

Biological Activity

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one, with CAS number 1331780-19-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 272.11 g/mol. The compound features a bromo and fluoro substituent on the phenyl ring, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that the presence of bromine in phenolic compounds can improve their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Studies:

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| (E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-one | ≥ 0.94 | E. coli, B. subtilis, P. aeruginosa |

| This compound | TBD | TBD |

These results suggest that the compound may have comparable antibacterial activity, warranting further investigation into its MIC against specific bacterial strains.

Anticancer Activity

The anticancer potential of related chalcone derivatives has been documented extensively. For example, compounds with similar structural motifs have shown p53-dependent growth inhibitory activity in human cancer cells . The sulforhodamine B (SRB) assay is commonly used to evaluate the antiproliferative effects of these compounds.

Growth Inhibitory Activity:

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| CM-M345 | 2.6 ± 0.2 | HCT116 (p53+/+) |

| BP-C4 | 8.6 - 6.7 | HCT116 (p53−/−) |

The presence of the dimethylamino group in this compound suggests potential for similar anticancer activity, particularly through mechanisms involving p53 activation.

Synthesis and Characterization

A study on the synthesis of related compounds highlighted the importance of the bromo and dimethylamino groups in enhancing biological activity . The crystal structure analysis confirmed the presence of these functional groups, which play a crucial role in modulating interactions with biological targets.

Comparative Analysis

Comparative studies have shown that modifications to the phenyl ring can significantly alter biological activity. For instance, substituents at different positions can lead to variations in MIC values against specific bacterial strains and different GI50 values in cancer cell lines .

Q & A

Q. How is (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one synthesized, and what are the critical parameters for high yield?

The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-bromo-2-fluoroacetophenone with dimethylamino-substituted benzaldehyde in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours. Critical parameters include:

Q. What spectroscopic techniques are used to confirm the structure, and how are they interpreted?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=C stretch at ~1600 cm⁻¹).

- 1H NMR : Confirms proton environments (e.g., vinyl proton coupling constants [J = 12–16 Hz] validate the E-configuration).

- XRD : Resolves 3D crystal structure, including bond lengths/angles and spatial arrangement of substituents.

- HR-MS : Verifies molecular mass (±5 ppm accuracy) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is confirmed via XRD crystal structure analysis , which reveals the dihedral angle between the aromatic ring and the enone system (~8–10°). Additionally, 1H NMR coupling constants (J > 12 Hz) between vinyl protons indicate trans geometry .

Advanced Research Questions

Q. How do DFT calculations compare with experimental data in predicting electronic properties?

Methodology :

- Geometry optimization using B3LYP/6-311++G(d,p) basis set.

- Time-dependent DFT (TD-DFT) for UV-Vis spectra prediction.

- Comparison of theoretical bond lengths/angles with XRD data (typically <0.02 Å deviation).

- HOMO-LUMO energy gaps (~4–5 eV) correlate with experimental UV λmax (e.g., 308 nm) but may show redshift due to solvent effects .

Q. How are discrepancies between theoretical and experimental UV-Vis spectra analyzed?

Discrepancies arise from:

- Solvent interactions (PCM models adjust for polarity in TD-DFT).

- Vibrational coupling (absent in static DFT calculations).

- Crystal packing effects (e.g., π-π stacking in XRD structures alters electronic transitions). Mitigation involves using hybrid functionals (e.g., CAM-B3LYP) and explicit solvent models .

Q. What do HOMO-LUMO gaps and global reactivity descriptors indicate about chemical behavior?

Calculated via Koopman’s theorem:

- Ionization potential (I) : -EHOMO (~6.5 eV).

- Electron affinity (A) : -ELUMO (~2.0 eV).

- Chemical hardness (η) : (I - A)/2 (~2.25 eV) indicates moderate stability.

- Electrophilicity index (ω) : μ²/2η (~1.5 eV) suggests reactivity toward nucleophiles. These parameters guide predictions of redox behavior and charge-transfer interactions .

Q. How do intermolecular interactions influence the crystal structure?

XRD reveals stabilization via:

- C-H···O/F/Br hydrogen bonds (2.5–3.0 Å distances).

- π-π stacking (centroid distances ~3.8 Å between aromatic rings).

- Van der Waals interactions from halogen substituents (Br, F). These interactions affect solubility, melting points, and stability .

Q. What methodologies are used to evaluate antimicrobial activity?

Protocol :

- Broth microdilution to determine minimum inhibitory concentrations (MICs).

- Agar diffusion for zone-of-inhibition measurements.

- Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Moderate activity (MIC 50–100 µg/mL) against B. subtilis and E. coli is typical for chalcone derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational results?

- Basis set refinement : Use larger basis sets (e.g., def2-TZVP) to improve accuracy.

- Environmental factors : Include solvent or crystal field effects in simulations.

- Experimental validation : Repeat spectral measurements under inert atmospheres to exclude oxidation artifacts. Example: Theoretical UV redshift vs. experimental data may require adjusting TD-DFT parameters for excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.